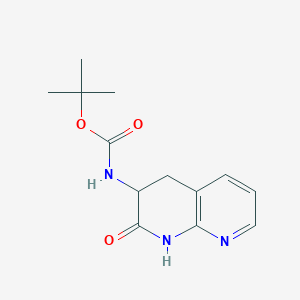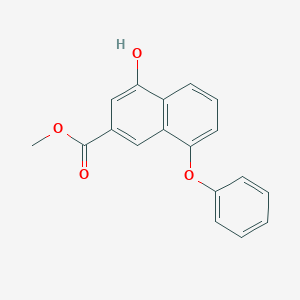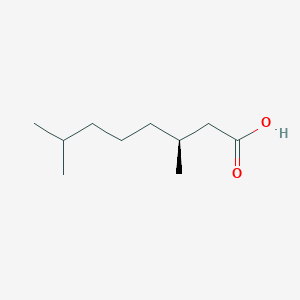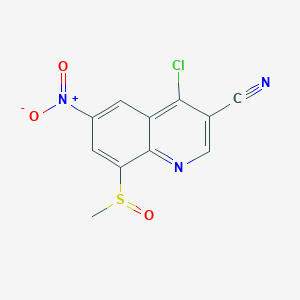![molecular formula C29H29N5O B13943291 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridinone core, a cyclopropyl group, an indole moiety, and a naphthyridine ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- typically involves multi-step organic synthesis. The process may start with the preparation of the pyridinone core, followed by the introduction of the cyclopropyl group, the indole moiety, and finally the naphthyridine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and naphthyridine moieties.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2(1h)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
Indole derivatives: Compounds featuring the indole moiety with variations in other parts of the molecule.
Naphthyridine derivatives: Compounds with the naphthyridine ring but different functional groups.
Uniqueness
The uniqueness of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]- lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a compound of interest for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C29H29N5O |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
4-cyclopropyl-1-(2,3-dihydroindol-1-yl)-3-(7-piperidin-1-yl-1,6-naphthyridin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C29H29N5O/c35-29-28(23-16-22-18-31-27(17-25(22)30-19-23)32-12-4-1-5-13-32)24(20-8-9-20)11-15-34(29)33-14-10-21-6-2-3-7-26(21)33/h2-3,6-7,11,15-20H,1,4-5,8-10,12-14H2 |
Clave InChI |
XFZGUKWAABPBKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC3=NC=C(C=C3C=N2)C4=C(C=CN(C4=O)N5CCC6=CC=CC=C65)C7CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


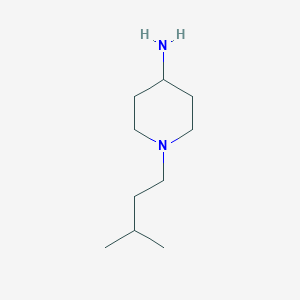

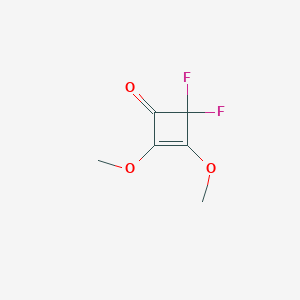
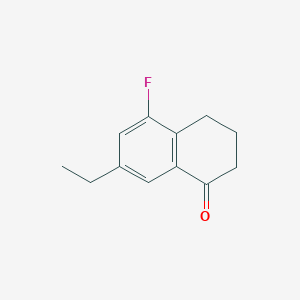
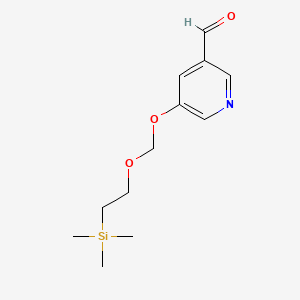
![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)

